Nandrolone formate
CAS No.: 38937-24-5
Cat. No.: VC17133648
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38937-24-5 |
|---|---|
| Molecular Formula | C19H26O3 |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] formate |
| Standard InChI | InChI=1S/C19H26O3/c1-19-9-8-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)6-7-18(19)22-11-20/h10-11,14-18H,2-9H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 |
| Standard InChI Key | VTJPCIHYJUPQQW-ZOFHRBRSSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC=O)CCC4=CC(=O)CC[C@H]34 |
| Canonical SMILES | CC12CCC3C(C1CCC2OC=O)CCC4=CC(=O)CCC34 |
Introduction
Nandrolone formate, also known as nandrolone carboxylate or nandrolone methanoate, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone. It is specifically the C17β formate ester of nandrolone, which has never been marketed for clinical use . This compound is part of a broader class of androgen esters, which are used to enhance the pharmacokinetic properties of the parent steroid, nandrolone.
Chemical Identifiers:
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Molecular Formula: C19H26O3
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Molecular Weight: 302.4 g/mol
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CAS Number: 38937-24-5
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InChI: InChI=1S/C19H26O3/c1-19-9-8-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)6-7-18(19)22-11-20/h10-11,14-18H,2-9H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1
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InChIKey: VTJPCIHYJUPQQW-ZOFHRBRSSA-N
Relative Affinities of Nandrolone:
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Sex Hormone-Binding Globulin (SHBG) | Corticosteroid-Binding Globulin (CBG) |
|---|---|---|---|---|---|---|---|
| Nandrolone | 20 | 154–155 | <0.1 | 0.5 | 1.6 | 1–16 | 0.1 |
| Testosterone | 1.0–1.2 | 100 | <0.1 | 0.17 | 0.9 | 19–82 | 3–8 |
Research Findings
While nandrolone formate itself has not been extensively studied due to its lack of clinical use, research on nandrolone and its other esters provides valuable insights into its pharmacological effects. Nandrolone esters, such as nandrolone decanoate, are widely used in clinical settings for conditions like osteoporosis and anemia, and they are also abused for their anabolic effects in sports .
Clinical Applications of Nandrolone Esters:
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Burns and Trauma: Used to aid recovery by promoting protein synthesis.
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Radiation Therapy: Helps mitigate tissue damage.
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Surgery: Enhances postoperative recovery.
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Anemia: Stimulates erythropoiesis.
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Osteoporosis: Increases bone density.
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